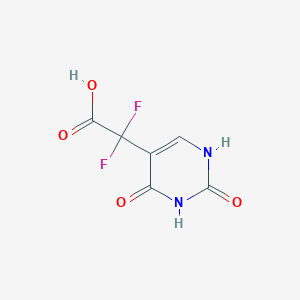

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O4/c7-6(8,4(12)13)2-1-9-5(14)10-3(2)11/h1H,(H,12,13)(H2,9,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWKVIGWHGSBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid is the enzyme 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin .

Mode of Action

The compound interacts with its target enzyme, 6,7-dimethyl-8-ribityllumazine synthase, by binding to its active site

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of riboflavin . Riboflavin, also known as vitamin B2, is essential for energy production and cellular function, growth, and development.

Pharmacokinetics

Biological Activity

The compound 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid is a derivative of tetrahydropyrimidine and difluoroacetic acid. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 222.14 g/mol. The structure features a tetrahydropyrimidine ring with two keto groups and a difluoroacetic acid moiety.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The biological evaluation of related compounds has demonstrated promising anticancer properties. Studies have reported that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of apoptotic pathways

For instance, a study involving a similar compound showed a reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 25 µM.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.

- DNA Interaction : The compound may interact with DNA or RNA synthesis processes in pathogens or tumor cells.

- Cell Signaling Pathways : It could modulate signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives including the target compound against clinical isolates of pathogens. The results highlighted that the compound exhibited significant antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Properties

In another investigation focused on the anticancer potential of similar compounds, researchers found that treatment with the compound led to significant tumor regression in xenograft models. The study concluded that the compound's ability to induce apoptosis in cancer cells could be exploited for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid is highlighted through comparisons with related pyrimidine dione derivatives:

Table 1: Structural and Functional Comparisons

Key Differences and Implications

Fluorination Effects: The difluoroacetic acid group in the target compound increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs like Fluorouracilacetate (pKa ~3–4) .

Biological Activity: While Fluorouracilacetate () is a known antimetabolite, the difluoro variant may exhibit altered pharmacokinetics due to stronger electron-withdrawing effects, possibly reducing enzymatic degradation . Amide derivatives (e.g., compound 36 in ) lack the acidic proton, limiting their utility in pH-dependent interactions but improving stability in biological matrices .

Synthetic Accessibility :

- The synthesis of the target compound likely requires fluorination agents (e.g., DAST, Deoxo-Fluor) for introducing CF₂ groups, whereas amide derivatives () are synthesized via carbodiimide-mediated couplings .

Physical Properties :

- High melting points (>265°C) observed in amide derivatives () suggest strong intermolecular hydrogen bonding, whereas fluorinated analogs may exhibit lower melting points due to reduced crystallinity .

Table 2: Selected Physical and Spectral Data

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps include nucleophilic substitution at the pyrimidine ring and subsequent functionalization of the difluoroacetic moiety. For example, controlled hydrolysis of ester derivatives (e.g., ethyl esters) under acidic or basic conditions is critical to avoid side reactions. Temperature control (40–60°C) and inert atmospheres (argon/nitrogen) are recommended to stabilize reactive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the stereochemistry and fluorine substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) assesses purity (>98%). Differential Scanning Calorimetry (DSC) can monitor thermal stability, particularly for polymorphic forms .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound may pose acute toxicity and irritant risks. Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (work with solutions or wet powders) and store in airtight containers under inert gas. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Q. What are the primary chemical reactivity patterns observed under nucleophilic or electrophilic conditions?

- Methodological Answer : The pyrimidine-dione ring undergoes nucleophilic substitution at the 2- and 4-positions, particularly with amines or thiols, while the difluoroacetic moiety is susceptible to hydrolysis. Electrophilic aromatic substitution is less favored due to electron-withdrawing effects of the dione and fluorine groups. Optimize reactions using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of reactions involving the difluoroacetic moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to predict reaction sites. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For example, Fukui indices identify nucleophilic/electrophilic hotspots, while Molecular Electrostatic Potential (MEP) surfaces highlight electron-deficient regions .

Q. What strategies resolve contradictions in reported biological activity data across different in vitro studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Control variables such as cell line specificity, solvent effects (DMSO tolerance), and metabolite interference. Meta-analyses of structure-activity relationships (SAR) for pyrimidine-dione analogs can clarify discrepancies .

Q. What enzymatic targets or pathways are hypothesized for this compound based on structural analogs with pyrimidine-dione scaffolds?

- Methodological Answer : Analogous compounds inhibit dihydroorotate dehydrogenase (DHODH) or thymidylate synthase (TS), critical in nucleotide biosynthesis. Target validation involves competitive inhibition assays with radiolabeled substrates (e.g., ³H-uridine) and crystallography to map binding interactions. Cross-screening against kinase or protease libraries identifies off-target effects .

Q. How do solvent polarity and temperature affect the compound’s degradation kinetics in aqueous solutions?

- Methodological Answer : Degradation follows pseudo-first-order kinetics, monitored via HPLC. Polar solvents (e.g., water) accelerate hydrolysis of the difluoroacetic group, while low temperatures (4°C) reduce degradation rates. Arrhenius plots (25–60°C) determine activation energy (Ea), guiding formulation stability studies .

Q. What novel derivatization approaches enhance the compound’s stability for prolonged biological assays?

- Methodological Answer : Prodrug strategies, such as esterification of the carboxylic acid group, improve membrane permeability and hydrolytic stability. Pegylation or encapsulation in liposomes extends half-life in physiological buffers. Stability is assessed via mass spectrometry and in vitro plasma assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.